(R)-4-N-Trityl-2-methyl piperazine

Catalog No.
S1897870
CAS No.
313657-75-9
M.F
C24H26N2
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-N-Trityl-2-methyl piperazine

CAS Number

313657-75-9

Product Name

(R)-4-N-Trityl-2-methyl piperazine

IUPAC Name

(3R)-3-methyl-1-tritylpiperazine

Molecular Formula

C24H26N2

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C24H26N2/c1-20-19-26(18-17-25-20)24(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20,25H,17-19H2,1H3/t20-/m1/s1

InChI Key

VYUQPZHRDKLOPX-HXUWFJFHSA-N

SMILES

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CN(CCN1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

(R)-4-N-Trityl-2-methyl piperazine is a chiral compound with the molecular formula C24_{24}H26_{26}N2_2 and a molar mass of approximately 342.49 g/mol. This compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The "trityl" group refers to the presence of a triphenylmethyl substituent at the nitrogen atom in the piperazine, enhancing its steric and electronic properties. This modification often influences the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis .

Typical of piperazine derivatives:

  • Alkylation: This involves the substitution of hydrogen atoms on the amine groups with alkyl chains through reactions with alkyl halides or alkylating agents .
  • Acylation: The compound can react with acyl halides or anhydrides to form amides, allowing for functional group modifications .
  • N-oxidation: Oxidizing agents can convert the nitrogen atoms into N-oxides, altering the compound's reactivity .
  • Coordination Chemistry: The amine groups can coordinate with metal ions, forming complexes that may exhibit unique properties .

The synthesis of (R)-4-N-Trityl-2-methyl piperazine can be achieved through several methods:

  • From (R)-(-)-2-Methylpiperazine: The compound can be synthesized by reacting (R)-(-)-2-methylpiperazine with triphenylmethyl chloride. This method typically involves a nucleophilic substitution reaction where the nitrogen atom of the piperazine attacks the carbon atom of the triphenylmethyl chloride, resulting in the formation of the trityl derivative .
  • Alternative Synthetic Routes: Other synthetic pathways may include variations in reaction conditions or alternative starting materials to achieve similar products.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group interconversions to yield the desired compound.

(R)-4-N-Trityl-2-methyl piperazine has several applications within medicinal chemistry and organic synthesis:

  • Drug Development: Its unique structural features make it a candidate for developing new therapeutic agents targeting neurological disorders.
  • Synthetic Intermediates: This compound can serve as an intermediate in synthesizing more complex organic molecules.
  • Research Tool: It may be used in studies exploring piperazine derivatives' biological activities and mechanisms.

Interaction studies involving (R)-4-N-Trityl-2-methyl piperazine focus on its binding affinity and activity against various receptors and enzymes. These studies are crucial for understanding how this compound interacts at a molecular level, influencing its potential therapeutic effects.

  • Receptor Binding Assays: These assays help determine how well the compound binds to specific neurotransmitter receptors.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit enzymes related to disease pathways provides insight into its pharmacological potential.

Several compounds share structural similarities with (R)-4-N-Trityl-2-methyl piperazine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-MethylpiperazineSimple methyl substitutionCommonly used as an intermediate in organic synthesis
4-(Trifluoromethyl)piperazineTrifluoromethyl group at position 4Exhibits different electronic properties affecting reactivity
1-(4-Methoxyphenyl)piperazineAromatic substitution at position 1Known for its antidepressant activity
(S)-(+)-N-Boc-2-methylpiperazineBoc protection on nitrogenUsed in peptide synthesis due to stability

The unique aspect of (R)-4-N-Trityl-2-methyl piperazine lies in its trityl group, which significantly alters its steric environment and electronic characteristics compared to other piperazines. This modification can enhance its binding affinity to specific biological targets, making it particularly interesting for drug development.

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types